![molecular formula C21H22N4O2Si B13885784 Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with pyridinyl groups and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate: A similar compound with a triazole ring instead of a pyrazole ring.
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Another related compound with an amino group substitution.
Uniqueness
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the trimethylsilylethynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C21H22N4O2Si |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22N4O2Si/c1-5-27-21(26)19-13-20(25(24-19)17-7-6-11-22-15-17)18-9-8-16(14-23-18)10-12-28(2,3)4/h6-9,11,13-15H,5H2,1-4H3 |
InChI 键 |
DRVFAXYBGMLILC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



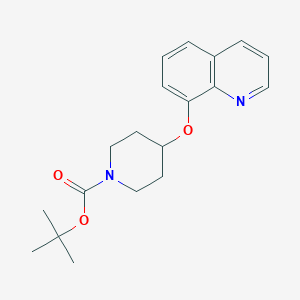
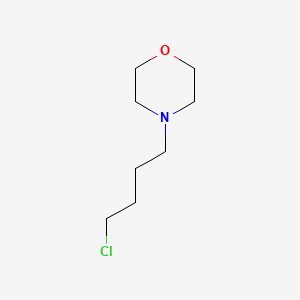
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
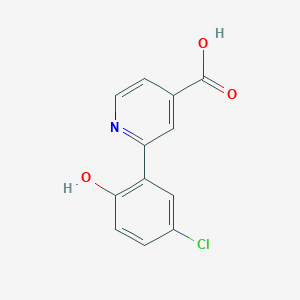

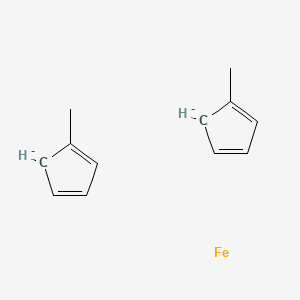
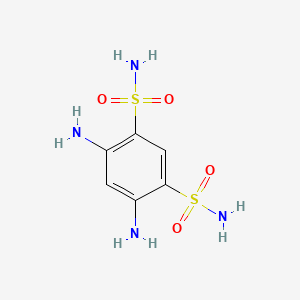
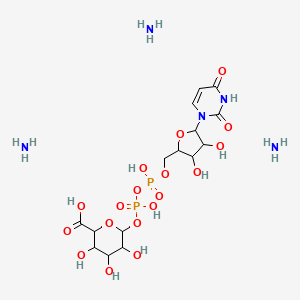
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
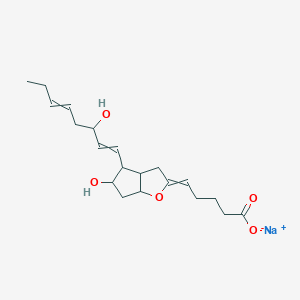
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
